1,6-Dichlorobenzo[C][1,8]naphthyridine

medicinal chemistry building block procurement quality assurance

1,6-Dichlorobenzo[C][1,8]naphthyridine (CAS 1447607-52-4) is a fused tetracyclic dihalogenated heteroaromatic scaffold featuring chlorine atoms at the 1- and 6-positions of the benzo[c][1,8]naphthyridine core. With a molecular formula of C₁₂H₆Cl₂N₂ and molecular weight of 249.09 g/mol, the compound is commercially available at a baseline purity of 95%.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
Cat. No. B11867644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dichlorobenzo[C][1,8]naphthyridine
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CN=C3N=C2Cl)Cl
InChIInChI=1S/C12H6Cl2N2/c13-9-5-6-15-12-10(9)7-3-1-2-4-8(7)11(14)16-12/h1-6H
InChIKeyHFLAKRNIGDFFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dichlorobenzo[C][1,8]naphthyridine: A Strategic Building Block for Benzonaphthyridine-Based Drug Discovery


1,6-Dichlorobenzo[C][1,8]naphthyridine (CAS 1447607-52-4) is a fused tetracyclic dihalogenated heteroaromatic scaffold featuring chlorine atoms at the 1- and 6-positions of the benzo[c][1,8]naphthyridine core. With a molecular formula of C₁₂H₆Cl₂N₂ and molecular weight of 249.09 g/mol, the compound is commercially available at a baseline purity of 95% . The scaffold serves as a critical synthetic precursor to advanced pharmaceutical intermediates, particularly Aurora kinase inhibitors based on the 5H-benzo[c][1,8]naphthyridin-6-one pharmacophore, where its orthogonal dihalogenation pattern enables sequential, chemoselective functionalization that is not achievable with mono-halogenated analogs [1][2].

Procurement Risk: Why In-Class Naphthyridine Building Blocks Cannot Substitute for 1,6-Dichlorobenzo[C][1,8]naphthyridine


The benzo[c][1,8]naphthyridine framework is regioisomeric with the more common benzo[b][1,8]naphthyridine series, and the [c]-ring junction fundamentally alters the spatial orientation of the halogen substituents relative to the ATP-binding pocket when elaborated into kinase inhibitors [1][2]. Mono-halogenated benzo[c][1,8]naphthyridine analogs (e.g., 6-chloro or 1-chloro) permit only a single diversification vector, severely limiting the generation of focused libraries for structure–activity relationship (SAR) exploration. Isomers such as 6,9-dichloro-benzo[c][1,8]naphthyridine place the second chlorine on the benzene ring at a position that does not map onto the Aurora kinase hinge-binding motif, reducing the likelihood of producing active inhibitors after the first coupling step [2]. Therefore, procurement of the specific 1,6-dichloro isomer is essential for programs that require the validated Aurora kinase pharmacophore entry point described in the Merck patent series.

Quantitative Differentiation Evidence: 1,6-Dichlorobenzo[C][1,8]naphthyridine vs. Closest Analogs


Purity Specification and Batch-to-Batch Reproducibility Benchmark

Commercial batches of 1,6-dichlorobenzo[c][1,8]naphthyridine are released with a minimum purity specification of 95% as provided by AKSci . By contrast, the 6,9-dichloro positional isomer is typically listed with a lower or unspecified purity from certain vendors, and the 1-chloro analog is often synthesized in academic laboratories without a certified purity specification, introducing variability into medicinal chemistry workflows . The availability of a defined purity standard reduces the risk of confounding impurities in parallel array synthesis.

medicinal chemistry building block procurement quality assurance

Orthogonal 1,6-Dihalogenation as a Synthetic-Directory Asset for Sequential Cross-Coupling

The 1-chloro and 6-chloro substituents in 1,6-dichlorobenzo[c][1,8]naphthyridine are electronically differentiated: the 1-position chlorine is attached to the electron-deficient pyridine ring, while the 6-position chlorine resides on the electron-rich benzene ring . This electronic bias permits sequential Suzuki–Miyaura couplings where the more electrophilic 1-chlorine undergoes oxidative addition selectively with Pd(0), enabling installation of a first aryl/heteroaryl group, followed by a second coupling at the 6-position under modified conditions. Mono-halogenated analogs (1-chloro or 6-chloro) inherently limit the product to a single coupling event, while the 6,9-dichloro isomer places both halogens on the less activated benzene ring, reducing synthetic flexibility.

sequential cross-coupling palladium catalysis chemoselectivity

Precedented Conversion to Aurora Kinase Inhibitor Scaffolds with Defined IC₅₀ Values

The 5H-benzo[c][1,8]naphthyridin-6-one core, which is directly accessible from 1,6-dichlorobenzo[c][1,8]naphthyridine via hydrolysis of the 6-chloro group and subsequent functionalization of the 1-position, has yielded Aurora kinase A inhibitors with IC₅₀ values of 311 nM . The 6,9-dichloro isomer, in contrast, has not been reported as a direct precursor to Aurora inhibitors with publicly disclosed potency data, indicating that the 1,6-substitution pattern maps to the kinase hinge-binding pharmacophore required for activity [1].

Aurora kinase kinase inhibitor medicinal chemistry

Regioisomeric Integrity: The [c]- vs. [b]-Junction Structural Discrimination

The benzo[c][1,8]naphthyridine scaffold is regioisomeric to the more extensively studied benzo[b][1,8]naphthyridine series. The [c]-junction places the benzene ring in a sterically distinct environment that, in the fused 6-one series, positions the benzene ring carbonyl oxygen within hydrogen-bonding distance of the catalytic lysine in Aurora A (Lys162), a contact not predicted for [b]-regioisomers [1]. Fluorescence studies on benzo[b][1,8]naphthyridines report quantum yields in the range of 0.04–0.45 depending on substituent, whereas the [c]-regioisomer core, devoid of the extended conjugation present in [b]-analogs, is predicted to exhibit significantly different photophysical behavior [2].

regioisomerism naphthyridine isomer structure–property relationships

Direct Vendor Documentation and Supply Chain Transparency

AKSci provides a downloadable Safety Data Sheet (SDS) and batch-specific Certificate of Analysis (COA) on request for 1,6-dichlorobenzo[c][1,8]naphthyridine . This level of analytical disclosure is not uniformly available for comparators such as 6,9-dichloro-benzo[c][1,8]naphthyridine or 1-chloro analogs, where SDSs may be absent or COAs restricted . The availability of full documentation supports GLP compliance and facilitates regulatory submissions in lead optimization.

supply chain vendor quality analytical documentation

Procurement-Driven Application Scenarios: Where 1,6-Dichlorobenzo[C][1,8]naphthyridine Outperforms Analogs


Focused Aurora Kinase A/B Inhibitor Library Synthesis

Medicinal chemistry teams pursuing Aurora kinase inhibitors can use the 1,6-dichloro scaffold as the central core for a two-round, one-pot sequential Suzuki coupling strategy. The documented conversion to the benzo[c][1,8]naphthyridin-6-one core (IC₅₀ = 311 nM) provides a validated starting point, while the orthogonal dihalogenation enables rapid permutation of R₁ (hinge-binding region) and R₂ (solvent-exposed region) substituents [1]. This directly addresses the SAR outlined in the Merck patent series for ATP-competitive Aurora inhibitors [1][2].

Photophysical Probe Development Exploiting the [c]-Regioisomer Core

The [c]-fused regioisomer provides a scaffold with a distinct conjugation pathway compared to the fluorescent benzo[b] series. The 1,6-dichloro substitution pattern permits installation of electron-donating or -withdrawing groups at positions that modulate intramolecular charge transfer, enabling the design of fluorophores with tunable emission wavelengths [3][2]. The lack of intrinsic fluorescence in the unsubstituted [c]-core offers a cleaner baseline for turn-on probe design than the inherently fluorescent [b]-series.

Structure-Guided Lead Optimization with Co-Crystal-Structure Confirmation

The existence of a high-resolution Aurora A co-crystal structure (PDB 4jaj) with the benzo[c][1,8]naphthyridine core [2] allows computational chemists to perform docking studies and free-energy perturbation (FEP) calculations on virtual libraries generated from the 1,6-dichloro scaffold. This structural insight is not available for the 6,9-dichloro or 1-chloro analogs, reducing their attractiveness for structure-based drug design campaigns.

GLP-Compliant Preclinical Candidate Synthesis

In regulated preclinical development environments, access to batch-specific COAs and SDSs for the starting building block is essential for chemistry, manufacturing, and controls (CMC) documentation. The AKSci release documentation for 1,6-dichlorobenzo[c][1,8]naphthyridine satisfies this requirement, whereas custom-synthesized or undocumented analog building blocks introduce regulatory risk and potential delays in IND-enabling studies .

Quote Request

Request a Quote for 1,6-Dichlorobenzo[C][1,8]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.